(1H-imidazol-1-yl)(2-methylfuran-3-yl)methanone
Overview
Description
It is a precursor material used in the synthesis of perovskite solar cells, particularly formamidinium lead iodide (FAPbI₃), which has shown promise in achieving high solar conversion efficiencies . Formamidinium iodide is known for its narrower bandgap compared to methylammonium lead iodide, making it more suitable for solar energy applications .
Mechanism of Action
- The surplus of 5S rRNA relative to 16S/23S rRNA genes in some bacterial genomes suggests potential moonlighting functions beyond ribosomal assembly .
- By modifying specific RNA regions, it likely influences RNA folding, stability, and interactions within the ribosome and other cellular processes .
Target of Action
Mode of Action
Result of Action
Biochemical Analysis
Biochemical Properties
The 5S rRNA modificator interacts with various biomolecules in biochemical reactions . It plays a significant role in the modification of 5S rRNA, a process that is crucial for the function of the ribosome . The modificator interacts with the 5S rRNA molecule, leading to changes in its structure and function . These interactions are essential for the proper functioning of the ribosome and, consequently, protein synthesis .
Cellular Effects
The 5S rRNA modificator has profound effects on various types of cells and cellular processes . It influences cell function by modifying the structure of 5S rRNA, which is a critical component of the ribosome . This modification can impact cell signaling pathways, gene expression, and cellular metabolism . The 5S rRNA modificator can also influence the stability, translation, and localization of pivotal disease-related mRNAs .
Molecular Mechanism
The 5S rRNA modificator exerts its effects at the molecular level through a variety of mechanisms . It binds to the 5S rRNA molecule, leading to modifications that change the structure and function of the rRNA . This can result in changes in gene expression, enzyme inhibition or activation, and other molecular effects . The modificator’s ability to bind and modify 5S rRNA is a key aspect of its molecular mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of the 5S rRNA modificator can change over time . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited. It is known that the 5S rRNA modificator can significantly outperform other reagents when probing RNA structure in vivo, particularly in bacteria .
Dosage Effects in Animal Models
The effects of the 5S rRNA modificator can vary with different dosages in animal models
Metabolic Pathways
The 5S rRNA modificator is involved in the modification of 5S rRNA, a process that is part of the larger metabolic pathway of protein synthesis . The modificator interacts with the 5S rRNA molecule, leading to changes in its structure and function . This can impact metabolic flux or metabolite levels .
Transport and Distribution
The 5S rRNA modificator is transported and distributed within cells and tissues . It has an increased ability to permeate biological membranes, which allows it to effectively probe RNA structure in vivo . The transport and distribution of the 5S rRNA modificator can influence its localization or accumulation within cells .
Subcellular Localization
Given its role in modifying 5S rRNA, it is likely that the 5S rRNA modificator is localized to the ribosome, where 5S rRNA is found .
Preparation Methods
Synthetic Routes and Reaction Conditions: Formamidinium iodide can be synthesized by reacting formamidine acetate with hydroiodic acid. The reaction typically takes place in an aqueous solution, followed by recrystallization to obtain pure formamidinium iodide crystals .
Industrial Production Methods: In industrial settings, formamidinium iodide is produced by a similar method, but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and concentration, to ensure high purity and yield. The final product is often further purified by recrystallization from ethanol .
Chemical Reactions Analysis
Types of Reactions: Formamidinium iodide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to formamidinium nitrate.
Reduction: It can be reduced to formamidine.
Substitution: It can undergo substitution reactions with other halides to form different halide salts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Halide exchange reactions can be carried out using halide salts like sodium chloride or potassium bromide.
Major Products:
Oxidation: Formamidinium nitrate.
Reduction: Formamidine.
Substitution: Various halide salts, such as formamidinium chloride or formamidinium bromide.
Scientific Research Applications
Comparison with Similar Compounds
Methylammonium iodide (CH₃NH₃I): Used in the synthesis of methylammonium lead iodide (MAPbI₃), which has a wider bandgap and lower thermal stability compared to formamidinium lead iodide.
Cesium iodide (CsI): Used in the synthesis of cesium lead iodide (CsPbI₃), which has better thermal stability but a wider bandgap compared to formamidinium lead iodide.
Uniqueness: Formamidinium iodide is unique due to its ability to form perovskite materials with a narrower bandgap and better thermal stability compared to methylammonium lead iodide. This makes it more suitable for high-efficiency solar cells .
Properties
IUPAC Name |
imidazol-1-yl-(2-methylfuran-3-yl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-7-8(2-5-13-7)9(12)11-4-3-10-6-11/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOBPIWAAJBRELM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)N2C=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101348105 | |
Record name | 1H-Imidazol-1-yl(2-methyl-3-furyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101348105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1415238-77-5 | |
Record name | 1H-Imidazol-1-yl(2-methyl-3-furyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101348105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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